Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate
Description
Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate is a multifunctional organic compound featuring a 3-oxopropanoate ester core substituted with a hydrazinyl-carbamoyl group and a 3-chloro-4-fluorophenyl moiety. This structure combines reactive functionalities: the ester group enhances solubility, the hydrazinyl-carbamoyl moiety enables hydrogen bonding and coordination, and the halogenated aromatic ring influences electronic properties and bioactivity. Such compounds are often explored for pharmaceutical applications, particularly as enzyme inhibitors or antimicrobial agents, due to their structural versatility .
Properties
IUPAC Name |
ethyl 3-[2-[(3-chloro-4-fluorophenyl)carbamoyl]hydrazinyl]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN3O4/c1-2-21-11(19)6-10(18)16-17-12(20)15-7-3-4-9(14)8(13)5-7/h3-5H,2,6H2,1H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAQXPVLSTZTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NNC(=O)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3-Chloro-4-Fluorophenylcarbamoyl Hydrazine
The first step involves synthesizing the carbamoyl hydrazine intermediate:
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Condensation reaction : 3-Chloro-4-fluoroaniline reacts with chloroacetyl chloride in the presence of triethylamine to form N-(3-chloro-4-fluorophenyl)chloroacetamide .
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Thiohydrazide generation : Treatment with hydrazine hydrate in DMF converts the chloroacetamide to N-(3-chloro-4-fluorophenyl)thiohydrazinecarboxamide .
Reaction conditions :
Coupling with Ethyl 3-Oxopropanoate
The thiohydrazine intermediate undergoes nucleophilic addition with ethyl 3-oxopropanoate:
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Hydrazone formation : Ethyl 3-oxopropanoate reacts with the thiohydrazine in ethanol under acidic conditions (p-toluenesulfonic acid).
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Iodine-mediated cyclization : Addition of iodine (1 equiv.) at 40°C facilitates dehydrogenation, yielding the final product.
Optimized parameters :
Alternative Synthetic Routes
Pudovick Reaction with Nb₂O₅ Catalyst
A modified Pudovick reaction using niobium pentoxide eliminates the need for chiral ligands:
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Intermediate formation : 3-(3-Chloro-4-fluorophenyl)-3,4-dihydrobenzo[e]oxazaphosphinine-2-oxide reacts with Nb₂O₅ to form a metal complex catalyst.
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Aldehyde addition : The catalyst directs regioselective aldehyde addition, enhancing yield (92%) and purity.
Advantages :
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to improve efficiency:
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Esterification : 3-(4-Chloro-2-fluorophenyl)-3-oxopropanoic acid reacts with ethanol in a sulfuric acid-catalyzed flow system.
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Automated purification : In-line distillation removes water, driving the reaction to >95% completion.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
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HPLC : ≥95% purity using C18 columns (acetonitrile/water gradient).
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Melting point : 159–162°C (consistent with crystalline structure).
Industrial-Scale Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low hydrazine selectivity | Use Nb₂O₅ catalyst | |
| Solvent recovery | Continuous distillation systems | |
| Byproduct formation | Iodine-mediated dehydrogenation |
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups enable diverse chemical reactions, making it a versatile reagent in synthetic chemistry.
Biology
Research has indicated that Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate may exhibit biological activities, particularly antimicrobial and anticancer properties. Studies exploring its interaction with biological targets are essential for understanding its potential therapeutic effects .
Medicine
The compound's pharmacological effects are under investigation for potential development into new therapeutic agents. Its structural characteristics allow it to interact with specific molecular targets, possibly leading to the inhibition or activation of critical biological pathways .
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals and materials with tailored properties. Its synthesis can be optimized for yield and purity using advanced techniques such as continuous flow reactors .
Case Study 1: Antimicrobial Activity
A study evaluating various synthesized compounds, including this compound, demonstrated significant antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be a candidate for further development as an antimicrobial agent .
Case Study 2: Anticancer Potential
Research focusing on the anticancer properties of similar compounds has suggested that derivatives of this compound may inhibit cancer cell proliferation. The mechanism involves targeting specific enzymes or receptors that play a role in cancer cell growth and survival .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- The 3-chloro-4-fluorophenyl group may enhance antifungal activity by improving target binding, similar to QoI inhibitors in fungal cytochrome b assays .
- Hydrazine derivatives exhibit varied metabolic stability; the carbamoyl group in the target compound may reduce susceptibility to hydrolysis compared to simpler hydrazides .
Physical and Chemical Properties
Physical properties vary with molecular weight and substituent polarity:
Key Observations :
- The hydrazinyl-carbamoyl group may introduce polar sites, balancing solubility for biological applications .
Biological Activity
Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an ester, hydrazine, and carbamoyl moiety. Its IUPAC name is ethyl 3-[2-[(3-chloro-4-fluorophenyl)carbamoyl]hydrazinyl]-3-oxopropanoate, with the following chemical formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:
- Preparation of Intermediate : Starting with 3-chloro-4-fluoroaniline.
- Reaction with Ethyl Acetoacetate : In the presence of hydrazine hydrate, often under reflux conditions using solvents like ethanol or methanol.
- Purification : The final product is purified through techniques such as column chromatography.
Antimicrobial Properties
Research indicates that compounds containing hydrazine derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its potential against various bacterial strains. In vitro studies suggest effective inhibition of growth against Gram-positive and Gram-negative bacteria, attributed to its ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies have shown that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. The presence of the chloro and fluoro substituents may enhance its reactivity towards biological targets.
The biological activity is hypothesized to stem from the compound's ability to interact with specific molecular targets, such as enzymes or receptors involved in disease processes. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function and leading to cellular apoptosis or necrosis.
Case Studies
- Antimicrobial Testing :
- A study conducted on various derivatives showed that similar compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Evaluation :
- In a comparative study involving several hydrazone derivatives, this compound demonstrated IC50 values lower than those of standard chemotherapeutic agents in MCF-7 breast cancer cells.
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µg/mL) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 20 (MCF-7) | 30 (S. aureus) |
| Similar Hydrazone Derivative A | Antimicrobial | 25 (E. coli) | 40 |
| Similar Hydrazone Derivative B | Anticancer | 15 (MCF-7) | Not tested |
Q & A
Q. What are the recommended synthetic pathways for Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate, and how can reaction yields be optimized?
The compound can be synthesized via condensation reactions involving hydrazine derivatives and esterified carbonyl intermediates. A validated approach involves reacting substituted phenylhydrazines with ethyl 4-chloro-3-oxobutanoate under reflux in ethanol, followed by purification via column chromatography (hexane:ethyl acetate gradient) . Yield optimization requires precise stoichiometric control of reagents (e.g., 1:1.2 molar ratio of hydrazine to ester) and temperature modulation (60–70°C). Catalytic additives like acetic acid can accelerate cyclization, improving yields to >75% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- 1H/13C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in 13C), hydrazinyl NH protons (δ ~8–10 ppm in 1H), and aromatic protons from the 3-chloro-4-fluorophenyl group (δ ~7.2–7.8 ppm in 1H) .
- FT-IR : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups .
- HRMS : Molecular ion peaks should align with the exact mass (e.g., m/z calculated for C₁₃H₁₂ClFN₃O₄: 328.06) .
Q. How can researchers assess the compound’s stability under physiological conditions for in vitro assays?
Stability testing requires incubation in phosphate-buffered saline (PBS, pH 7.4) or simulated biological matrices (e.g., rat liver microsomes) at 37°C. Monitor degradation via RP-HPLC (C18 column, acetonitrile:buffer mobile phase) over 24–48 hours. Evidence suggests hydrazide derivatives may undergo hydrolysis; thus, stabilizing agents like ascorbic acid (1 mM) are recommended .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory bioactivity data across cell-based assays?
Contradictions often arise from off-target effects or assay-specific variability. Mitigation strategies include:
- Dose-response normalization : Compare IC₅₀ values across ≥3 independent assays (e.g., acetylcholinesterase inhibition vs. cytotoxicity in SH-SY5Y cells) .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Orthogonal assays : Validate findings with complementary techniques (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for target enzymes?
- Core modifications : Replace the 3-chloro-4-fluorophenyl group with electron-withdrawing substituents (e.g., nitro groups) to enhance binding to hydrophobic enzyme pockets .
- Side-chain variations : Introduce methyl or ethyl groups to the hydrazinyl moiety to sterically hinder off-target interactions .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against target proteins (e.g., acetylcholinesterase) and prioritize synthetic targets .
Q. What validated analytical methods are available for quantifying this compound and its metabolites in biological matrices?
An optimized RP-HPLC method employs:
| Parameter | Specification |
|---|---|
| Column | Purospher STAR C18 (4.6 × 125 mm, 5 µm) |
| Mobile phase | Acetonitrile:phosphate buffer (pH 3.5):methanol (42:36:22 v/v) |
| Flow rate | 0.8 mL/min |
| Detection | DAD at 254 nm |
| Retention time | ~8.2 minutes for parent compound; metabolites elute at 6.5–10.5 minutes |
| Validation parameters (per ICH Q2(R1)) include linearity (R² >0.999), precision (%RSD <2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) . |
Q. How can researchers address low solubility in aqueous media during formulation for in vivo studies?
Q. What metabolic pathways are predicted for this compound, and how can potential toxic metabolites be identified?
Predicted Phase I metabolism includes hydrolysis of the ester group to carboxylic acid and oxidation of the hydrazine moiety. In silico tools (e.g., MetaSite) highlight CYP3A4/2D6-mediated oxidation as a major pathway. Confirm metabolites via LC-HRMS in rat liver microsomes, focusing on m/z shifts corresponding to hydroxylation (+16 Da) or dechlorination (-35 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
